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ent-8-iso Prostaglandin F2α-d9

Cat. No.: B1157498
M. Wt: 363.5
InChI Key: PXGPLTODNUVGFL-YYMANDHMSA-N
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Description

Overview of F2-Isoprostanes as Endogenous Lipid Peroxidation Products

F2-isoprostanes are a group of prostaglandin-like compounds produced in the body through a process called lipid peroxidation. tandfonline.comresearchgate.net Unlike prostaglandins (B1171923), which are formed through enzymatic reactions, F2-isoprostanes are generated when free radicals attack arachidonic acid, a polyunsaturated fatty acid found in cell membranes. tandfonline.comresearchgate.net This non-enzymatic origin makes them a reliable indicator of oxidative stress in the body. tandfonline.comlodz.pl

The discovery of F2-isoprostanes has provided a valuable tool for researchers studying a variety of conditions associated with oxidative damage, such as atherosclerosis, diabetes, and neurodegenerative diseases. tandfonline.comresearchgate.net Elevated levels of these compounds have been found in the bodily fluids and tissues of individuals with these conditions. researchgate.netahajournals.org F2-isoprostanes are chemically stable, which further enhances their utility as biomarkers. lodz.plplos.org

Contextualizing ent-8-iso Prostaglandin (B15479496) F2α within the Isoprostane Family

The F2-isoprostane family is a complex group of isomers, with up to 64 different forms possible. pnas.org Among these, 8-iso-PGF2α is a major and well-studied F2-isoprostane. researchgate.net The "ent-" prefix in ent-8-iso Prostaglandin F2α signifies that it is the enantiomer of 8-iso-PGF2α, meaning it is its non-superimposable mirror image.

ent-8-iso Prostaglandin F2α has demonstrated potent biological activity, notably as a vasoconstrictor in retinal and cerebral microvessels. caymanchem.comglpbio.comcaymanchem.com This activity highlights that isoprostanes are not merely markers of oxidative stress but can also have direct physiological effects. tandfonline.comresearchgate.net

Significance of Isotopic Labeling in Research: Focus on ent-8-iso Prostaglandin F2α-d9 in Analytical Applications

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, isotopically labeled compounds serve as crucial internal standards. nih.govmedchemexpress.commedchemexpress.com The use of stable isotopes, such as deuterium (B1214612) (a heavy isotope of hydrogen), allows for the creation of compounds that are chemically identical to the analyte of interest but have a different mass. medchemexpress.commedchemexpress.comacs.org

This compound is a deuterated form of ent-8-iso Prostaglandin F2α, containing nine deuterium atoms. caymanchem.comscbt.com This labeling increases its molecular weight, allowing it to be distinguished from the naturally occurring, non-labeled compound by a mass spectrometer. scbt.com

When analyzing a biological sample, a known amount of this compound is added. nih.gov During analysis, the ratio of the endogenous, non-labeled compound to the labeled internal standard is measured. nih.gov This technique, known as stable isotope dilution, allows for highly accurate and precise quantification of the analyte, correcting for any loss that may occur during sample preparation and analysis. nih.govresearchgate.net This makes this compound an indispensable tool for researchers seeking to reliably measure levels of ent-8-iso Prostaglandin F2α in various biological matrices. caymanchem.comlabclinics.com

Interactive Data Table: Properties of this compound

Property Value
Formal Name 9β,11β,15R-trihydroxy-(12α)-prosta-5Z,13E-dien-1-oic-17,17,18,18,19,19,20,20,20-d9 acid
Molecular Formula C20H25D9O5
Formula Weight 363.5
Purity ≥99% deuterated forms (d1-d9)
Application Internal standard for quantification of ent-8-iso-PGF2α by GC- or LC-mass spectrometry

Source: Cayman Chemical caymanchem.com

Table of Compound Names

Compound Name
8-epi-prostaglandin F2alpha
8-iso-PGF2α
8-iso-prostaglandin F2α
Arachidonic acid
ent-8-epi PGF2α
ent-8-iso Prostaglandin F2α
This compound
F2-isoprostanes
Prostaglandin F2α

Properties

Molecular Formula

C20H25D9O5

Molecular Weight

363.5

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1/i1D3,2D2,3D2,6D2

InChI Key

PXGPLTODNUVGFL-YYMANDHMSA-N

SMILES

O[C@H](C[C@H](O)[C@H]1/C=C/[C@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@@H]1C/C=CCCCC(O)=O

Synonyms

ent-8-epi PGF2α-d9; ent-8-iso PGF2α-d9; ent-15-F2t-Isoprostane-d9

Origin of Product

United States

Biosynthetic Pathways and Formation Mechanisms of Isoprostanes

Non-Enzymatic Free-Radical Peroxidation of Arachidonic Acid in Phospholipids

The primary and most well-established pathway for the formation of isoprostanes is the non-enzymatic peroxidation of arachidonic acid, which is typically esterified within cell membrane phospholipids. This process is initiated by the action of free radicals, leading to a cascade of chemical reactions that result in the formation of a variety of isoprostane isomers.

The mechanism begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a free radical. This results in the formation of an arachidonyl radical, which is stabilized by resonance. Molecular oxygen then rapidly adds to this radical to form a peroxyl radical. This peroxyl radical undergoes a series of endocyclization reactions to form a bicyclic endoperoxide intermediate, structurally similar to the prostaglandin (B15479496) G2 (PGG2) intermediate in the cyclooxygenase pathway. Subsequent reduction of this endoperoxide leads to the formation of F2-isoprostanes. nih.govmdpi.com

This non-enzymatic process is not stereospecific, leading to the formation of a complex mixture of isomers. Specifically, four distinct regioisomers of F2-isoprostanes are produced, categorized based on the position of the hydroxyl group on the side chain: the 5-series, 8-series, 12-series, and 15-series. Each of these regioisomers can exist as multiple stereoisomers. nih.gov

Research has shown that the relative abundance of these regioisomers is not equal. The 5- and 15-series regioisomers are generally formed in significantly greater abundance than the 8- and 12-series. This is because the 8- and 12-series regioisomers can more readily undergo further oxidation. nih.gov One study identified the Type I (likely corresponding to the 5-series) and Type IV (likely corresponding to the 15-series) regioisomers as the major F2-isoprostane products of free radical oxidation of arachidonic acid. nih.gov

Relative Abundance of F2-Isoprostane Regioisomers in Non-Enzymatic Peroxidation

Regioisomer SeriesRelative AbundanceReference
5-series (Type I)Major Product nih.govnih.gov
15-series (Type IV)Major Product nih.govnih.gov
8-seriesMinor Product nih.gov
12-seriesMinor Product nih.gov

Enzymatic Generation via Cyclooxygenases (PGHS-1 and -2) in Specific Research Models

While the free-radical pathway is the predominant source of isoprostanes, there is growing evidence that these compounds, particularly 8-epi-prostaglandin F2α, can also be generated through the enzymatic activity of cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases (PGHS). This has been demonstrated in specific research models, challenging the notion that isoprostanes are exclusively markers of non-enzymatic oxidative stress.

Studies utilizing human platelets and rat mesangial cells have shown that the formation of 8-epi-PGF2α can be stimulated and is sensitive to inhibition by COX inhibitors such as aspirin (B1665792) and indomethacin (B1671933). This indicates a direct involvement of PGHS-1 and/or PGHS-2 in its synthesis. In activated human platelets, the formation of 8-epi-PGF2α coincides with the production of thromboxane (B8750289), a known COX product, and is abolished by pretreatment with aspirin. researchgate.net

Further research has delved into the relative contributions of the two COX isoforms, PGHS-1 and PGHS-2. In vitro studies have demonstrated that both enzymes can produce 8-iso-PGF2α, albeit with very low efficiency compared to their production of PGF2α. The ratio of 8-iso-PGF2α to PGF2α produced by these enzymes is consistently low, indicating a high degree of stereoselectivity for the formation of the conventional prostaglandin. Specifically, the 8-iso-PGF2α/PGF2α ratio for PGHS-1 is approximately 0.008, and for PGHS-2, it is even lower at around 0.003. nih.gov This enzymatic production of 8-iso-PGF2α is linearly dependent on the activity of the respective PGHS enzyme. nih.gov

Enzymatic Formation of 8-iso-PGF2α by PGHS Isoforms

EnzymeProduct Ratio (8-iso-PGF2α / PGF2α)Key FindingsReference
PGHS-1 (COX-1)~0.008Can produce 8-iso-PGF2α, though PGF2α is the overwhelmingly favored product. nih.gov
PGHS-2 (COX-2)~0.003Shows even greater stereoselectivity for PGF2α formation over 8-iso-PGF2α compared to PGHS-1. nih.gov

Methodologies for Distinguishing Chemical and Enzymatic Contributions to Isoprostane Formation in Experimental Systems

Given the dual pathways of isoprostane formation, it is crucial in research to differentiate between the contributions of non-enzymatic free-radical peroxidation and enzymatic COX activity. Several methodologies have been developed for this purpose.

The most common approach involves the use of non-steroidal anti-inflammatory drugs (NSAIDs), which are inhibitors of COX enzymes. In experimental systems, if the formation of an isoprostane like 8-epi-PGF2α is significantly reduced or abolished in the presence of a COX inhibitor such as indomethacin or aspirin, it strongly suggests an enzymatic contribution. Conversely, if the isoprostane levels remain unchanged, a non-enzymatic, free-radical-mediated pathway is implicated. For instance, in studies with hypercholesterolemic patients, urinary 8-epi-PGF2α levels were not affected by aspirin, indicating a non-enzymatic origin in that context. nih.gov

A more quantitative and elegant method to distinguish between these pathways is to measure the ratio of 8-iso-PGF2α to PGF2α. As established, the enzymatic pathway is highly stereoselective, producing very little 8-iso-PGF2α relative to PGF2α. In contrast, non-enzymatic lipid peroxidation results in a more random formation of various isomers, with the ratio of 8-iso-PGF2α to PGF2α being close to 1. nih.gov

Therefore, by analyzing this ratio, researchers can quantitatively determine the relative contributions of each pathway to the total pool of 8-iso-PGF2α. A low ratio points towards a predominantly enzymatic origin, while a ratio approaching 1 indicates a primary contribution from chemical lipid peroxidation. This method has been used to demonstrate that in the plasma of healthy human males, the vast majority (>99%) of 8-iso-PGF2α is derived from chemical lipid peroxidation, whereas in untreated rats, the enzymatic pathway is the major contributor. nih.govnih.gov

Methodologies to Distinguish Isoprostane Formation Pathways

MethodologyPrincipleInterpretation of ResultsReference
Use of COX Inhibitors (e.g., Aspirin, Indomethacin)Inhibition of PGHS-1 and PGHS-2 activity.- Reduction in isoprostane levels suggests enzymatic (COX-dependent) formation.
  • No change in isoprostane levels suggests non-enzymatic (free-radical) formation.
  • researchgate.netnih.gov
    Measurement of 8-iso-PGF2α / PGF2α RatioEnzymatic formation is highly stereoselective for PGF2α, while non-enzymatic formation is random.- Ratio approaching 1 indicates predominantly non-enzymatic formation.
  • Ratio << 1 (e.g., <0.01) indicates predominantly enzymatic formation.
  • nih.govnih.gov

    Biological Activity and Mechanistic Studies in Pre Clinical and in Vitro Models

    Analysis of Vasoconstrictor Properties in Microvasculature Models

    ent-8-iso-Prostaglandin F2α is a potent vasoconstrictor in various microvascular beds. Its effects have been characterized in several pre-clinical models, demonstrating its significant role in modulating vascular tone, particularly in the context of oxidative stress.

    In studies using porcine retinal and brain microvessels, ent-8-iso-PGF2α induced potent vasoconstriction with EC50 values of 31 nM and 54 nM, respectively. The structurally related compound, ent-8-iso-15(S)-PGF2α, exhibited even greater potency in the same models, with EC50 values of 15 nM in retinal and 24 nM in brain microvessels. This highlights the stereospecificity of the interaction with vascular receptors.

    Further research has demonstrated the vasoconstrictor effects of the related compound 8-epi-PGF2α in the hypoxic rat heart. Interestingly, in a normally perfused heart, this isoprostane had no effect on coronary flow. However, following a period of oxidative stress, it induced a dose-dependent reduction in coronary flow, an effect that was mediated by the thromboxane (B8750289) prostanoid (TP) receptor. Similarly, in human saphenous veins, 8-iso-PGF2α type III was shown to be a more potent vasoconstrictor than prostaglandin (B15479496) F2α (PGF2α) itself, with its effects being at least partially mediated by TP receptor stimulation.

    Table 1: Vasoconstrictor Potency of ent-8-iso-PGF2α and Related Isoprostanes in Microvasculature Models

    Compound Vascular Model EC50 (nM)
    ent-8-iso-PGF2α Porcine Retinal Microvessels 31
    ent-8-iso-PGF2α Porcine Brain Microvessels 54
    ent-8-iso-15(S)-PGF2α Porcine Retinal Microvessels 15
    ent-8-iso-15(S)-PGF2α Porcine Brain Microvessels 24

    Modulation of Platelet Aggregation in Experimental Assays

    The role of F2-isoprostanes in platelet function is complex, with studies on 8-epi-PGF2α revealing both agonistic and antagonistic properties at the platelet thromboxane (TP) receptor. While it can act as a TP receptor antagonist in isolated platelet preparations, it also promotes platelet activation and adhesion.

    In experimental assays, 8-epi-PGF2α has been shown to increase platelet adhesion. This pro-aggregatory potential is particularly evident in the presence of other platelet agonists. Studies have indicated that F2-isoprostanes can enhance thrombus formation, contributing to their role in cardiovascular disease pathogenesis. The intricate nature of its interaction with platelets suggests a modulatory role, where it can amplify pro-thrombotic signals under conditions of oxidative stress.

    Interactions with Prostaglandin Receptors and Downstream Signaling Pathways

    The biological effects of ent-8-iso-PGF2α and its isomers are predominantly mediated through interactions with prostanoid receptors, with the thromboxane (TP) receptor being the primary target. The vasoconstrictor actions of F2-isoprostanes in various vascular beds, including the rat aorta and coronary arteries, are significantly attenuated by TP receptor antagonists like SQ 29,548.

    While the TP receptor is the main mediator of 8-iso-PGF2α's effects, the possibility of interactions with other prostanoid receptors has been explored. However, studies comparing its activity with other prostaglandins (B1171923) suggest a high degree of selectivity for the TP receptor, with minimal to no significant activation of EP1 receptors by 8-iso-PGF2α.

    The downstream signaling pathways following TP receptor activation by F2-isoprostanes involve classic G-protein coupled receptor signaling cascades. It is understood that these eicosanoids function locally at their site of synthesis through receptor-mediated G-protein linked signaling pathways. In the context of vasoconstriction and platelet activation, this typically involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol. This, in turn, results in an increase in intracellular calcium concentrations and the activation of protein kinase C, culminating in smooth muscle contraction and platelet aggregation.

    Table 2: Receptor Interaction Profile of F2-Isoprostanes

    Compound Family Primary Receptor Target Key Downstream Effect
    F2-Isoprostanes Thromboxane (TP) Receptor Vasoconstriction, Platelet Activation

    Influence on Lipid Signaling and Reactive Aldehyde Pathways

    ent-8-iso-Prostaglandin F2α-d9, like its non-deuterated counterpart, is a product of the non-enzymatic peroxidation of arachidonic acid. This process is a cornerstone of lipid signaling in the context of oxidative stress. The formation of F2-isoprostanes serves as a reliable and specific marker of in vivo lipid peroxidation.

    The free radical-catalyzed peroxidation of polyunsaturated fatty acids that generates isoprostanes also leads to the formation of other reactive species, including cyclopentenone isoprostanes and acyclic γ-ketoaldehydes. These reactive aldehydes are highly electrophilic and can form adducts with cellular macromolecules, contributing to cellular dysfunction. While ent-8-iso-PGF2α is a stable end-product of this pathway, its formation is intrinsically linked to the generation of these more reactive molecules. The measurement of F2-isoprostanes, therefore, provides an indirect but accurate assessment of the broader landscape of lipid peroxidation and the associated production of reactive aldehydes.

    Advanced Analytical Methodologies for Isoprostane Quantification in Research

    Strategies for Sample Preparation and Isolation in Complex Research Matrices

    The analysis of isoprostanes in biological samples such as plasma, urine, or tissue is challenging due to the complexity of the matrix and the low concentrations of the analytes. nih.govdmbj.org.rs Therefore, robust sample preparation and purification steps are essential to remove interfering substances and enrich the target compounds before instrumental analysis. nih.gov Solid-phase extraction (SPE) is a commonly employed technique for the initial cleanup and concentration of isoprostanes from biological fluids. nih.gov

    For highly specific isolation of F2-isoprostanes, immunoaffinity column chromatography is a powerful technique that can be coupled with mass spectrometry methods. nih.gov These columns utilize antibodies that are specific to isoprostanes, covalently bound to a solid support like Sepharose. bertin-bioreagent.com When a biological sample extract is passed through the column, the isoprostanes are selectively captured by the antibodies, while other lipids and interfering compounds are washed away. nih.gov

    The bound isoprostanes are then eluted from the column using a change in pH or solvent composition. This method provides a very clean sample extract, significantly reducing matrix effects and improving the accuracy of subsequent GC-MS or LC-MS/MS analysis. nih.gov The use of an internal standard like ent-8-iso Prostaglandin (B15479496) F2α-d9, added before the immunoaffinity step, is crucial to account for any loss of analyte during this highly specific purification process.

    A significant challenge in isoprostane quantification, particularly with GC-MS, is the presence of endogenous compounds that can interfere with the analysis. researchgate.net These interfering substances may co-elute with the analyte or the internal standard, leading to inaccurate measurements. researchgate.net For instance, studies have shown that in urinary F2-isoprostane analysis by GC-MS, endogenous compounds can interfere with the deuterated internal standard, leading to variable and unreliable peak areas. researchgate.net

    Several strategies are employed to mitigate this interference. The primary approach is to improve the purification process through multi-step solid-phase extraction (using different sorbents like C18 and silica) or the use of highly specific techniques like immunoaffinity chromatography. nih.govnih.gov In GC-MS, altering the derivatization agent has been explored, although this has not always been successful in resolving co-eluting peaks. researchgate.net The high selectivity of LC-MS/MS, achieved through the combination of chromatographic separation of isomers and the specificity of MRM transitions, is inherently more robust against such interferences compared to single-quadrupole GC-MS methods. nih.govnih.gov Careful selection of the internal standard and chromatographic conditions is paramount to ensure that the analyte and standard peaks are well-resolved from any potential interferences. researchgate.net

    Role of Deuterium (B1214612) Labeling in Improving Mass Resolution, Sensitivity, and Reproducibility in Research Quantification

    Deuterium labeling is a form of stable isotope labeling where hydrogen atoms in a molecule are replaced by their stable, non-radioactive isotope, deuterium (D or ²H). acanthusresearch.comclearsynth.com This substitution results in a compound, such as ent-8-iso Prostaglandin F2α-d9, that is chemically very similar to its unlabeled counterpart but has a distinct, higher molecular weight. acanthusresearch.com This mass difference is the key to its utility in quantitative mass spectrometry. clearsynth.com

    The use of deuterated internal standards significantly improves the accuracy, precision, and reproducibility of quantitative analyses for several reasons. scispace.comclearsynth.com They co-elute chromatographically with the analyte and experience similar ionization efficiency and potential ion suppression in the mass spectrometer's source. scispace.comnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, variations in instrument response and matrix effects can be effectively normalized, leading to more reliable and reproducible results. nih.govclearsynth.com While deuterium-labeled standards are generally the first choice, it is important to ensure the label is stable and not located on a site that could undergo chemical exchange with protons from the solvent. nih.govacanthusresearch.com The nine deuterium atoms in this compound are placed at stable positions on the carbon backbone, ensuring its integrity throughout the analytical process. glpbio.com

    Table 2: Advantages Conferred by Deuterium Labeling in Mass Spectrometry

    Advantage Description
    Accurate Quantification Enables precise determination of analyte concentration by correcting for sample loss during preparation and analysis. clearsynth.com
    Correction for Matrix Effects Compensates for signal suppression or enhancement caused by co-eluting compounds from complex matrices like plasma or urine. clearsynth.com
    Improved Reproducibility Normalizes for variations in instrument performance, injection volume, and ionization efficiency, leading to better day-to-day reproducibility. scispace.comnih.gov
    Enhanced Confidence in Data The internal standard acts as a reference point throughout the entire analytical procedure, from extraction to detection, validating the method's performance for each sample. nih.govclearsynth.com

    | Distinguishable Mass Signal | The mass difference between the labeled standard and the unlabeled analyte allows for their simultaneous but distinct detection by the mass spectrometer. acanthusresearch.com |

    Table of Mentioned Compounds

    Compound Name Abbreviation/Synonym
    This compound ent-8-iso-PGF2α-d9, ent-15-F2t-Isoprostane-d9
    ent-8-iso Prostaglandin F2α ent-8-iso PGF2α
    Arachidonic Acid AA
    Prostaglandin F2α PGF2α
    8-iso Prostaglandin F2α 8-iso-PGF2α, 15-F2t-IsoP
    Pentafluorobenzyl bromide PFBB

    Research Models and Experimental Systems for Isoprostane Studies

    In Vitro Cellular Models for Investigating Isoprostane Biosynthesis and Activity

    Cellular systems provide fundamental models for dissecting the molecular mechanisms of oxidative damage and isoprostane formation. plos.orgnih.gov Various cell lines are employed to study how different stimuli induce lipid peroxidation and subsequent isoprostane release. These models allow for controlled experiments to investigate the biosynthetic pathways and the direct cellular effects of isoprostanes. plos.org

    Researchers utilize a range of cell types, depending on the specific research question. For instance, endothelial cells like Bovine Aortic Endothelial Cells (BAECs) are used to study the vascular effects of isoprostanes, such as the stimulation of endothelin-1 (B181129) expression and cell proliferation. core.ac.uk Human hepatoma cell lines (e.g., HepG2) are valuable for investigating the response to various pro-oxidants and the subsequent increase in F2-isoprostane levels. plos.orgresearchgate.net Colon carcinoma cells (DLD-1) have been used to demonstrate how activation of transcription factors like FOXO3a can protect against oxidative stress, as measured by F2-isoprostane production. plos.org

    In these in vitro experiments, cells are often exposed to agents that induce oxidative stress, and the resulting production of isoprostanes is quantified. The accurate measurement of endogenously produced isoprostanes in these cellular systems relies heavily on stable isotope dilution mass spectrometry, where ent-8-iso Prostaglandin (B15479496) F2α-d9 serves as an ideal internal standard. plos.org This technique allows for the precise quantification of specific isoprostane isomers, even in the small quantities produced by as few as ten thousand cells. plos.org

    Table 1: Examples of In Vitro Cellular Models in Isoprostane Research

    Cell Line Cell Type Research Application Inducing Agent Examples
    HepG2 Human Hepatoma Studying responses to various ROS sources. plos.orgresearchgate.net Paraquat, Hydrogen Peroxide (via GOX), Rotenone. researchgate.net
    BAECs Bovine Aortic Endothelial Cells Investigating vascular effects like cell proliferation and endothelin-1 expression. core.ac.uk 8-iso-PGF2α treatment. core.ac.uk

    In Vivo Animal Models for Mechanistic Elucidation and Pathway Analysis

    Animal models are crucial for understanding the complex interplay of isoprostane formation, metabolism, and physiological effects in a whole-organism context. nih.gov These models allow researchers to investigate the role of isoprostanes in the pathogenesis of various diseases associated with oxidative stress, such as cardiovascular and neurological disorders. mdpi.comnih.gov

    A common approach involves inducing a state of oxidative stress in animals and then measuring the subsequent rise in isoprostane levels in various biological samples like plasma, urine, and tissues. nih.govnih.gov For example, the carbon tetrachloride (CCl4)-induced liver injury model in rats has been instrumental in demonstrating the rapid formation of esterified F2-isoprostanes in target tissues. nih.gov Mouse models of partial bladder outlet obstruction have shown that tissue F2-isoprostane levels reflect the progression of chronic oxidative injury. nih.gov Furthermore, transgenic mouse models with altered thromboxane (B8750289) A2 receptor (TP) expression have been used to confirm that the in vivo cardiovascular effects of certain isoprostanes are mediated through this receptor. ahajournals.org

    In these in vivo studies, the accurate quantification of isoprostanes is critical. The use of gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard. oxfordbiomed.comresearchgate.net Within these methodologies, ent-8-iso Prostaglandin F2α-d9 is used as an internal standard to ensure the precision and accuracy of the measurements by correcting for sample loss during extraction and purification. oxfordbiomed.comcaymanchem.com This allows for reliable comparisons of isoprostane levels between control and experimental groups, providing insights into disease mechanisms and the efficacy of potential antioxidant therapies. nih.gov

    Table 2: Selected In Vivo Animal Models for Isoprostane Research

    Animal Model Disease/Condition Studied Key Findings Related to Isoprostanes
    Rat Carbon tetrachloride (CCl4)-induced liver injury. nih.gov Massive increase in esterified 8-iso-PGF2α in liver tissue, demonstrating a direct link between toxicant-induced oxidant injury and isoprostane formation. nih.gov
    Mouse Partial bladder outlet obstruction. nih.gov F2-isoprostane levels significantly increased in bladder tissue, serving as a biomarker for chronic oxidative stress in this organ. nih.gov
    Mouse Ischemia-reperfusion injury. nih.gov Elevated isoprostane levels suggest their involvement in the pathogenesis of reperfusion injury. nih.gov

    Utilization of Deuterated Analogs in Pharmacokinetic and Metabolic Research Models

    The study of the pharmacokinetics and metabolism of prostaglandins (B1171923) and their analogs is essential for understanding their biological disposition. nih.gov Deuterated analogs, such as this compound, are invaluable tools in this area of research, primarily serving as internal standards for quantitative analysis using mass spectrometry. caymanchem.comcaymanchem.com

    Stable isotope dilution mass spectrometry is the gold standard for the accurate and precise quantification of small molecules like isoprostanes from complex biological matrices. plos.orgnih.gov In this method, a known amount of the deuterated internal standard (this compound) is added to a biological sample (e.g., urine, plasma) at the beginning of the sample preparation process. nih.gov Because the deuterated standard is chemically identical to the endogenous analyte (the non-deuterated isoprostane), it behaves identically during extraction, purification, and chromatographic separation. oxfordbiomed.com

    However, due to the difference in mass from the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the endogenous compound and the internal standard. uab.edu Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the endogenous analyte to the known amount of the added internal standard, researchers can accurately calculate the initial concentration of the isoprostane in the sample, effectively correcting for any procedural variations. nih.govnih.gov This approach significantly improves the accuracy, precision, and reproducibility of the quantification, which is crucial for defining normal physiological ranges, detecting subtle changes in disease states, and assessing the impact of therapeutic interventions. nih.govnih.gov The development of LC-MS/MS methods incorporating deuterated standards has enabled high-throughput analysis, facilitating large clinical studies on oxidative stress. nih.gov

    Table 3: Chemical Compound Reference

    Compound Name Abbreviation / Synonym(s)
    This compound ent-8-epi PGF2α-d9, ent-8-iso PGF2α-d9
    Arachidonic Acid AA
    8-iso-Prostaglandin F2α 8-iso-PGF2α, 15-F2t-IsoP
    Endothelin-1 ET-1
    Carbon tetrachloride CCl4
    Prostaglandin F2α PGF2α
    Thromboxane A2 TXA2
    iPF2α-III 8-iso PGF2α
    Paraquat
    Rotenone
    Glucose Oxidase GOX

    Research Perspectives on Isoprostanes As Biochemical Markers

    Re-evaluation of Isoprostanes as Indicators of Oxidative Stress in Experimental Systems

    F₂-isoprostanes (F₂-IsoPs) are widely regarded as one of the most reliable and accurate biomarkers for assessing oxidative stress, particularly lipid peroxidation, both in vitro and in vivo. nih.govmdpi.com Their chemical stability and specificity to free-radical-induced oxidation have positioned their measurement, especially via gas chromatography-mass spectrometry (GC/MS), as a gold-standard method. researchgate.net However, ongoing research has highlighted several critical factors that demand careful consideration in experimental design to ensure accurate interpretation of results.

    One area of re-evaluation involves the choice of biological sample. Isoprostanes can be measured in various fluids, including plasma and urine. researchgate.net While both can provide valuable insights, they may not be equivalent. researchgate.net Plasma levels can be affected by artificial ex vivo formation of isoprostanes during sample handling and storage. researchgate.net Conversely, urinary levels are less prone to this issue and reflect systemic oxidative stress over time. researchgate.net For a comprehensive assessment, it has been suggested that total isoprostane levels, including both free and esterified forms in plasma, should be considered. researchgate.net

    Furthermore, the complexity of isoprostane formation presents another challenge. The free radical peroxidation of arachidonic acid generates a large family of isomers; F₂-isoprostanes alone comprise four series, resulting in a total of 64 distinct diastereomers. researchgate.net Different experimental conditions or disease states may lead to the formation of different isomer profiles, and each may have a unique metabolic rate. mdpi.com Consequently, measuring a single isomer, such as 8-iso-PGF2α, while common, may not provide a complete picture of the oxidative stress status. mdpi.com This has led to the re-evaluation of analytical strategies, with a growing recognition that a more comprehensive profiling of multiple isomers could offer a more robust assessment of lipid peroxidation.

    Table 1: Key Considerations for Isoprostane Measurement in Experimental Systems

    ConsiderationKey FactorsRationale for Re-evaluation
    Analytical Method Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC/MS)Considered the gold standard for accuracy and specificity, allowing for the use of internal standards like ent-8-iso Prostaglandin (B15479496) F2α-d9. mdpi.comresearchgate.net
    Biological Matrix Plasma, Urine, Cerebrospinal Fluid, TissuePlasma is susceptible to ex vivo oxidation; urine reflects systemic production over time. The choice of matrix can significantly influence results. researchgate.netresearchgate.net
    Isoprostane Form Free vs. EsterifiedIsoprostanes are initially formed esterified to phospholipids. Measuring only the free form may underestimate total production. researchgate.netnih.gov
    Isomer Specificity Over 64 different F₂-isoprostane isomers can be formed.Focusing on a single isomer (e.g., 8-iso-PGF2α) might overlook important information from other isomers with different biological activities or formation rates. mdpi.comresearchgate.net

    The 8-iso-PGF2α/PGF2α Ratio as a Tool for Source Discrimination in Lipid Peroxidation Research

    A significant challenge in interpreting elevated 8-iso-PGF2α levels is the existence of a dual formation pathway. nih.govnih.gov While it is predominantly generated through non-enzymatic, free-radical-mediated lipid peroxidation (a hallmark of oxidative stress), it can also be produced enzymatically by prostaglandin-endoperoxide synthases (PGHS), commonly known as cyclooxygenase (COX) enzymes. nih.govresearchgate.net This enzymatic pathway is typically associated with inflammation. researchgate.net Therefore, an increase in 8-iso-PGF2α alone does not unequivocally signify a rise in oxidative stress, as it could also reflect an inflammatory response. nih.gov

    To address this ambiguity, researchers have proposed using the ratio of 8-iso-PGF2α to its enzymatic counterpart, Prostaglandin F2α (PGF2α), as a tool for source discrimination. nih.gov This approach is based on the differing product selectivity of the two pathways. The non-enzymatic, free-radical pathway lacks stereospecificity and generates 8-iso-PGF2α and PGF2α in nearly equal amounts, resulting in a ratio close to 1.0. nih.gov In stark contrast, the enzymatic PGHS pathway is highly selective, overwhelmingly favoring the production of PGF2α. nih.gov PGHS-1 and PGHS-2 produce 8-iso-PGF2α at ratios of approximately 0.008 and 0.004 relative to PGF2α, respectively. researchgate.net

    By calculating the 8-iso-PGF2α/PGF2α ratio, it becomes possible to distinguish the relative contributions of chemical (free radical) versus enzymatic lipid peroxidation. nih.gov A high ratio (approaching 1.0) indicates that the majority of 8-iso-PGF2α originates from oxidative stress, whereas a very low ratio suggests a predominantly inflammatory, enzyme-driven source. nih.gov This re-evaluation is critical, as it suggests that past studies relying solely on 8-iso-PGF2α levels may have been misinterpreted. nih.gov Applying this ratio allows for a more precise understanding of the interplay between oxidative stress and inflammation in various disease models. nih.gov

    Table 2: Formation Pathways and Resulting Ratios of 8-iso-PGF2α and PGF2α

    FeatureNon-Enzymatic (Free Radical) PathwayEnzymatic (PGHS/COX) Pathway
    Primary Driver Oxidative Stress (ROS/RNS)Inflammation
    Catalyst Free radicalsPGHS-1, PGHS-2 (COX) enzymes
    Substrate Arachidonic AcidArachidonic Acid
    Product Selectivity Non-specific, produces a wide range of isomers. nih.govHighly specific for prostaglandins (B1171923). nih.gov
    Approx. 8-iso-PGF2α / PGF2α Ratio ~0.97 nih.gov~0.004 - 0.008 researchgate.net
    Interpretation of High Ratio Indicates a dominant contribution from free radical-mediated lipid peroxidation. nih.govN/A
    Interpretation of Low Ratio N/AIndicates a dominant contribution from inflammatory enzymatic pathways. nih.gov

    Interplay with Other Reactive Oxygen/Nitrogen Species Pathways in Research Contexts

    The formation of isoprostanes is fundamentally linked to the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govfrontiersin.org These highly reactive molecules, when produced in excess of the body's antioxidant defenses, lead to oxidative stress. frontiersin.orgnih.gov Lipids, particularly polyunsaturated fatty acids like arachidonic acid, are primary targets of ROS/RNS, leading to the chain reaction of lipid peroxidation that generates isoprostanes. nih.gov Therefore, the level of 8-iso-PGF2α serves as an integrated downstream biomarker of upstream ROS/RNS activity and the resulting cellular damage. frontiersin.org

    The specific type of reactive species can influence the course of lipid peroxidation. For instance, the interplay between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) is particularly important. These two radicals can react to form peroxynitrite (ONOO⁻), a potent RNS. nih.govnih.gov Research has shown that peroxynitrite can directly cause significant lipid peroxidation, leading to the formation of F₂-isoprostanes. nih.gov

    Interestingly, nitric oxide itself does not initiate lipid peroxidation and can act as an antioxidant by terminating lipid radical chain reactions. nih.gov This creates a complex regulatory environment where the balance and relative rates of •NO and O₂•⁻ production are critical. researchgate.net High levels of peroxynitrite, formed when •NO and O₂•⁻ are produced in proximity, can drive isoprostane formation. nih.gov This nuanced interplay highlights that isoprostane levels reflect not just a generic state of "oxidative stress" but the net effect of complex interactions between different ROS/RNS pathways. The measurement of isoprostanes, facilitated by standards like ent-8-iso Prostaglandin F2α-d9, thus provides a valuable window into the specific biochemical consequences of dysregulated ROS/RNS signaling in research contexts.

    Challenges and Future Directions in Ent 8 Iso Prostaglandin F2α Research

    Methodological Advances in Isoprostane Detection and Characterization for Enhanced Research Accuracy

    Accurate quantification of isoprostanes is fundamental to their use as biomarkers. Historically, gas chromatography-mass spectrometry (GC-MS) has been a primary tool, valued for its sensitivity, especially in negative ion chemical ionization (NICI) mode. nih.govoxfordbiomed.comnih.gov This method, however, often requires extensive sample preparation, including solid-phase extraction (SPE), thin-layer chromatography (TLC), and chemical derivatization to make the compounds volatile and stable for analysis. nih.govnih.gov

    More recent advancements have favored liquid chromatography-tandem mass spectrometry (LC-MS/MS). oxfordbiomed.comacs.org This technique generally requires less complex sample preparation as derivatization is not needed, leading to higher throughput. nih.govresearchgate.net LC-MS/MS offers excellent specificity and accuracy in identifying and quantifying specific isoprostane isomers. researchgate.netbenthamdirect.com However, achieving high sensitivity, particularly for low-concentration analytes in complex matrices like exhaled breath condensate, remains a challenge. mdpi.com

    Immunoassays, such as ELISA, offer a high-throughput and cost-effective alternative but have been criticized for their lack of specificity. nih.govoxfordbiomed.com These assays often use polyclonal antibodies that can cross-react with other structurally similar isomers or metabolites, potentially leading to inflated measurements of F2-isoprostane levels. nih.govmdpi.com

    Future methodological developments are focused on improving the automation, sensitivity, and standardization of these techniques. researchgate.netbenthamdirect.com Innovations in sample preparation, such as the use of immunosorbent affinity columns for specific isomer purification, may help bridge the gap between the high throughput of immunoassays and the high specificity of mass spectrometry. mdpi.com

    Table 1: Comparison of Analytical Methods for Isoprostane Detection
    MethodAdvantagesDisadvantagesPrimary Application
    Gas Chromatography-Mass Spectrometry (GC-MS)High sensitivity and specificity. nih.govnih.gov Considered a gold standard method. nih.govRequires extensive, time-consuming sample preparation and chemical derivatization. nih.govnih.gov Low throughput. oxfordbiomed.comDetailed quantitative analysis in academic research. oxfordbiomed.com
    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High specificity and accuracy. researchgate.netbenthamdirect.com Higher throughput than GC-MS as derivatization is not required. nih.govHigh equipment cost. oxfordbiomed.com Sensitivity can be a challenge for very low-level detection. mdpi.comClinical and large-scale population studies requiring robust quantification. acs.org
    Enzyme-Linked Immunosorbent Assay (ELISA)High throughput, cost-effective, and simple to perform. oxfordbiomed.commdpi.comPotential for cross-reactivity with other isomers, leading to a lack of specificity and accuracy. nih.govmdpi.comScreening large numbers of samples where high precision is not the primary goal. oxfordbiomed.com

    Elucidating Novel Biological Roles and Molecular Targets in Experimental Systems

    Beyond their role as biomarkers, F2-isoprostanes are potent bioactive molecules that can mediate physiological and pathological processes. nih.govnih.gov Initially formed while still esterified to phospholipids, their presence can significantly alter cell membrane fluidity and integrity. nih.gov Upon release by phospholipases, they can circulate and interact with various cellular targets. nih.govnih.gov

    Experimental studies have revealed that F2-isoprostanes possess strong vasoconstrictive properties, particularly in renal and pulmonary systems. nih.gov This activity is often mediated through interaction with thromboxane (B8750289) A2 receptors, where they can act as full or partial agonists. nih.gov For instance, the isomer 15-F2c-IsoP (also known as 12-iso-PGF2α) has been shown to activate the prostaglandin (B15479496) F2α receptor, leading to hypertrophy in cardiac smooth muscle cells. nih.gov

    Research is also uncovering the roles of other isoprostane classes that are formed alongside F2-isoprostanes. Cyclopentenone isoprostanes, such as 15-A2-IsoPs and 15-J2-IsoPs, have been found to induce neuronal apoptosis and suppress inflammatory signaling in macrophages by inhibiting the NF-κB pathway. nih.gov Furthermore, highly reactive isoketals (also called isolevuglandins) are formed from the same intermediates as F2-isoprostanes and can rapidly adduct to proteins and lipids, causing cellular dysfunction. nih.govnih.gov These findings suggest that the biological consequences of lipid peroxidation extend far beyond the F2-isoprostanes themselves and point toward a complex network of bioactive lipids. Future research aims to identify specific receptors and signaling pathways for the diverse range of isoprostane isomers to better understand their contribution to diseases like atherosclerosis, neurodegeneration, and diabetes. nih.govnih.govmdpi.com

    Table 2: Selected Biological Roles and Molecular Targets of Isoprostanes
    Isoprostane/Related CompoundObserved Biological RoleKnown Molecular Target/Pathway
    F2-Isoprostanes (general)Vasoconstriction (renal, pulmonary). nih.gov Alteration of cell membrane fluidity. nih.govThromboxane A2 receptors (agonist/partial agonist). nih.gov
    15-F2c-IsoP (12-iso-PGF2α)Induction of cardiac smooth muscle cell hypertrophy. nih.govProstaglandin F2α receptor. nih.gov
    15-A2/J2-IsoprostanesInduction of neuronal apoptosis; anti-inflammatory effects in macrophages. nih.govInhibition of NF-κB pathway. nih.gov
    Isoketals (Isolevuglandins)Protein and aminophospholipid adduction, leading to cellular dysfunction. nih.govLysine residues of proteins. nih.gov

    Advancing the Understanding of Enzymatic vs. Non-Enzymatic Contributions in Diverse Research Contexts

    The foundational understanding of isoprostanes is that they are formed via a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov This pathway is what makes them a specific marker of oxidative stress. However, emerging evidence indicates that enzymatic pathways, specifically involving cyclooxygenase (COX) enzymes (also known as prostaglandin-endoperoxide synthases), can also contribute to the production of certain F2-isoprostanes, including 8-iso-PGF2α. nih.govresearchgate.netwikipedia.org

    Studies have shown that in some contexts, such as during warm renal ischemia, the formation of 8-iso-PGF2α can be completely blocked by COX-1 inhibitors, suggesting a primarily enzymatic origin in that specific condition. nih.gov This dual-pathway formation complicates the interpretation of F2-isoprostane levels, as they may reflect not only oxidative stress (non-enzymatic) but also inflammatory processes involving COX enzymes (enzymatic). researchgate.netnih.gov

    Distinguishing between these two sources is a critical challenge for the field. One proposed strategy is to analyze the ratio of 8-iso-prostaglandin F2α to prostaglandin F2α. researchgate.net This approach aims to differentiate the relative contributions of the free radical and enzymatic pathways, thereby providing a more definitive measurement of both oxidative stress and inflammation. researchgate.net Further research is necessary to validate this and other approaches across various biological systems and disease states to refine the use of isoprostanes as precise biomarkers.

    Development of New Deuterated Standards for Comprehensive Lipidomics Research

    The accuracy of mass spectrometry-based quantification relies heavily on the use of stable isotope-labeled internal standards. nih.govyoutube.com Deuterated standards, such as ent-8-iso Prostaglandin F2α-d9, are considered ideal for this purpose. Because they are chemically and physically almost identical to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization efficiency and fragmentation in the mass spectrometer. researchgate.net Adding a known amount of a deuterated standard to a sample at the beginning of the preparation process allows researchers to correct for analyte loss during extraction and for variations in instrument response, leading to highly accurate and reproducible quantification. nih.govyoutube.com

    While invaluable, the use of deuterated standards is not without challenges. The isotopic purity of the standard is crucial, as any unlabeled analyte present can affect the accuracy of measurements at low concentrations. youtube.com Furthermore, in some cases, differences in the physical properties between the analyte and a highly-substituted deuterated standard can lead to variations in analytical response, particularly in complex matrices where ion suppression is a factor. nih.govresearchgate.net

    The field of lipidomics, which aims to analyze the entire lipid profile of a biological system, requires a broad range of internal standards. researchgate.net The development of new deuterated standards for a wider array of lipids, including various isoprostanes, neuroprostanes, and other lipid peroxidation products, is essential. nih.govisotope.com Commercially available mixtures of deuterated lipid standards are becoming more common, enabling researchers to quantify multiple lipid classes in a single analysis. isotope.com The continued synthesis and validation of high-purity deuterated standards will be crucial for advancing comprehensive, quantitative lipidomics research and further exploring the complexities of lipid metabolism and signaling in health and disease.

    Q & A

    Q. What is the role of ent-8-iso Prostaglandin F2α-d9 in oxidative stress research?

    this compound is a deuterated analog of 8-iso Prostaglandin F2α (8-iso PGF2α), formed non-enzymatically via free radical peroxidation of arachidonic acid. It serves as a stable biomarker for oxidative stress due to its resistance to metabolic degradation. Researchers quantify it in biological samples (e.g., urine, plasma) to assess lipid peroxidation levels under conditions like inflammation or metabolic disorders. Its deuterated form improves analytical specificity in mass spectrometry .

    Q. What are the standard protocols for quantifying this compound in biological samples?

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from matrices like urine or plasma.
    • Chromatography: Reverse-phase C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase methanol:water:acetic acid (70:30:0.1) at 1.0 mL/min .
    • Detection: Multiple Reaction Monitoring (MRM) transitions optimized for deuterated analogs to avoid interference from endogenous isomers .
      • ELISA: Competitive ELISA kits with detection limits of 9.38 pg/mL, validated for specificity against cross-reactive prostaglandins .

    Q. How should this compound be stored and handled to ensure stability?

    • Storage: Store as a solution in acetonitrile or ethanol at -20°C; lyophilized powder is stable for 3 years at -20°C.
    • Handling: Classified as a Dangerous Good (UN number required for transport). Use PPE (gloves, lab coat) to avoid exposure, as it is a potent vasoconstrictor .

    Q. What biological activities make this compound relevant to vascular studies?

    It induces vasoconstriction in microvascular systems, with EC50 values of 30.6 nM (porcine retinal microvessels) and 53.5 nM (brain microvessels). These properties are leveraged to study pathologies like retinopathy or ischemic stroke .

    Q. How is this compound validated as an internal standard in quantitative assays?

    • Deuterium Labeling: The d9 label minimizes isotopic overlap with endogenous 8-iso PGF2α during MS analysis.
    • Recovery Tests: Spike known concentrations into biological matrices (e.g., plasma) and measure recovery rates (typically >85%) .

    Advanced Research Questions

    Q. What experimental challenges arise when distinguishing this compound from its non-deuterated or enzymatic analogs?

    • Chromatographic Separation: Optimize gradient elution to resolve structurally similar isomers (e.g., 8-epi PGF2α).
    • Mass Spectrometry: Use high-resolution MS (HRMS) to differentiate isotopic patterns. For example, the d9 label shifts the molecular ion peak by 9 Da .

    Q. How can researchers optimize LC-MS/MS parameters to improve sensitivity for trace-level detection?

    • Ion Source Settings: Electrospray ionization (ESI) in negative mode with capillary voltage ~3.5 kV and source temperature 300°C.
    • Collision Energy: Adjust CE for precursor-to-product transitions (e.g., m/z 353 → 193 for 8-iso PGF2α-d9) to maximize signal-to-noise ratios .

    Q. How should conflicting data on oxidative stress biomarkers be reconciled in studies using this compound?

    • Multi-Method Validation: Cross-validate results with ELISA, GC-MS, and LC-MS/MS to rule out method-specific artifacts.
    • Contextual Factors: Account for variables like sample collection timing (e.g., circadian variations in urinary excretion) or comorbidities (e.g., diabetes) that influence oxidative stress levels .

    Q. What strategies validate the specificity of antibodies used in this compound immunoassays?

    • Cross-Reactivity Testing: Test antibodies against structurally related compounds (e.g., PGF2α, 8-epi PGF2α) to ensure <1% cross-reactivity.
    • Spike-and-Recovery: Add deuterated analogs to biological samples and confirm recovery rates align with MS-based quantification .

    Q. How do in vitro and in vivo models differ in interpreting the bioactivity of this compound?

    • In Vitro: Use isolated microvessels or cell lines (e.g., endothelial cells) to measure direct vasoconstrictive effects.
    • In Vivo: Consider pharmacokinetic factors (e.g., plasma half-life, tissue distribution) and compensatory mechanisms (e.g., nitric oxide release) that modulate activity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.